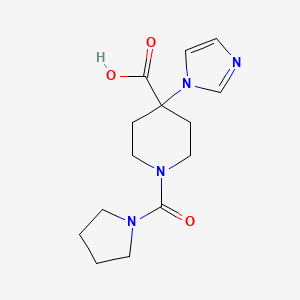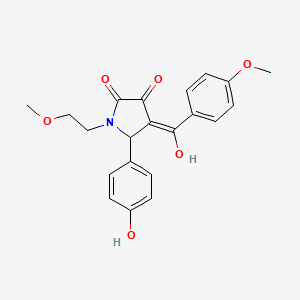
4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid, also known as PIPAC, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to enhance GABAergic neurotransmission by increasing the release of GABA and potentiating the activity of GABA receptors. This leads to an overall inhibitory effect on neuronal activity, which may underlie its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release and receptor activity, inhibition of neuronal activity, and reduction of oxidative stress. These effects are thought to underlie its anticonvulsant and neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility in aqueous solutions, which may pose challenges for certain experiments.
未来方向
There are a number of future directions for research on 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid, including the design and synthesis of novel derivatives with improved pharmacological properties, further elucidation of its mechanism of action, and exploration of its potential applications in other fields such as oncology and immunology. Additionally, more research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.
合成方法
The synthesis of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-piperidone with pyrrolidine in the presence of a base to form 1-(pyrrolidin-1-yl)butan-1-one. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a reducing agent to form this compound.
科学研究应用
4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its effects on neurotransmitter systems, particularly the GABAergic system.
属性
IUPAC Name |
4-imidazol-1-yl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-12(20)14(18-10-5-15-11-18)3-8-17(9-4-14)13(21)16-6-1-2-7-16/h5,10-11H,1-4,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBQRUPNBKSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)

![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)
